molecular formula C23H17F3N4O3 B6569437 2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 921530-46-3

2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B6569437
CAS No.: 921530-46-3
M. Wt: 454.4 g/mol
InChI Key: WVBKTBABRIQEHH-UHFFFAOYSA-N
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Description

2-{3-Benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound known for its unique chemical structure, which combines elements from benzyl, dioxopyrimidine, and trifluoromethylphenyl groups. This compound is of interest in various scientific fields due to its potential biological activities and its role in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: Synthesis of Intermediate Compound

    • Reagents: : 3-benzyl-2,4-dioxo-1H-pyrido[3,2-d]pyrimidine

    • Conditions: : Reflux with a suitable base and solvent such as sodium ethoxide in ethanol.

  • Step 2: Formation of Final Compound

    • Reagents: : The intermediate from Step 1, 4-(trifluoromethyl)phenylacetic acid

    • Conditions: : Coupling reaction using agents like N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane (DCM).

Industrial Production Methods

Industrial production often involves multi-step synthesis with emphasis on maximizing yield and purity. Common practices include optimization of reaction conditions, solvent recycling, and use of catalytic systems to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • Conditions: : Use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    • Products: : Formation of oxidized derivatives at specific functional groups.

  • Reduction

    • Conditions: : Use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    • Products: : Formation of reduced products with altered functional groups.

  • Substitution

    • Conditions: : Use of nucleophiles or electrophiles under acidic or basic conditions.

    • Products: : Substituted derivatives maintaining the core structure.

Common Reagents and Conditions

  • Oxidizing Agents: : KMnO4, CrO3

  • Reducing Agents: : LiAlH4, NaBH4

  • Nucleophiles/Electrophiles: : Halogens, amines, thiols, etc.

Major Products

The major products formed depend on the type of reaction and the specific reagents used. For instance, oxidation could lead to the formation of carboxylic acids, while reduction might result in alcohols or amines.

Scientific Research Applications

Chemistry

  • Synthesis of Complex Molecules: : Serves as an intermediate in the synthesis of more complex organic compounds.

Biology

  • Biological Activity Studies: : Investigated for potential antimicrobial, antiviral, or anticancer properties.

Medicine

  • Drug Development: : Explored as a potential lead compound for drug discovery and development, targeting specific enzymes or receptors.

Industry

  • Material Science: : Used in the development of novel materials with unique properties.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-phenylacetamide

  • 2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-methylacetamide

Uniqueness

2-{3-Benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide stands out due to the presence of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity, making it a compound of interest in various research domains.

Properties

IUPAC Name

2-(3-benzyl-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17F3N4O3/c24-23(25,26)16-8-10-17(11-9-16)28-19(31)14-29-18-7-4-12-27-20(18)21(32)30(22(29)33)13-15-5-2-1-3-6-15/h1-12H,13-14H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVBKTBABRIQEHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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